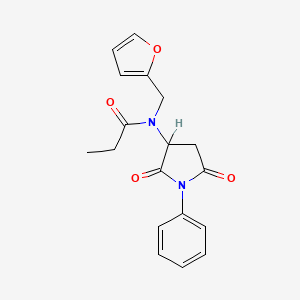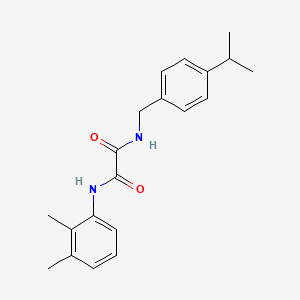
N-(2,3-dimethylphenyl)-N'-(4-isopropylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(4-isopropylbenzyl)ethanediamide, commonly known as DIMEB, is a synthetic compound that belongs to the family of organic compounds known as benzamides. DIMEB has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mécanisme D'action
DIMEB acts as a potent and selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activity. This results in a decrease in pain perception and inflammation. DIMEB also inhibits the release of glutamate by blocking the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters.
Biochemical and Physiological Effects:
DIMEB has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain perception and inflammation in animal models of inflammatory pain. DIMEB has also been shown to inhibit the release of glutamate and to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which makes it a useful tool for studying the role of this channel in pain perception and inflammation. DIMEB also inhibits the release of glutamate, which makes it a useful tool for studying the role of glutamate in synaptic transmission and plasticity. However, DIMEB has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of DIMEB is not fully understood, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on DIMEB. One potential direction is to study the effects of DIMEB on other TRP channels, which may have implications for the treatment of other diseases such as cancer and cardiovascular disease. Another potential direction is to study the effects of DIMEB on other neurotransmitters, which may have implications for the treatment of other neurological diseases such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of DIMEB and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of DIMEB involves the reaction between 2,3-dimethylaniline and 4-isopropylbenzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction results in the formation of DIMEB as a white crystalline solid with a melting point of 173-175°C.
Applications De Recherche Scientifique
DIMEB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. DIMEB has also been shown to inhibit the release of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13(2)17-10-8-16(9-11-17)12-21-19(23)20(24)22-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAOQCWRZITHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)
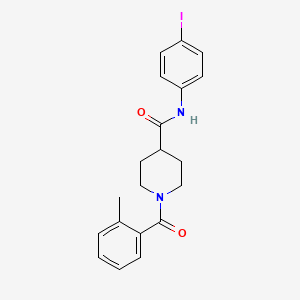
![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5102772.png)
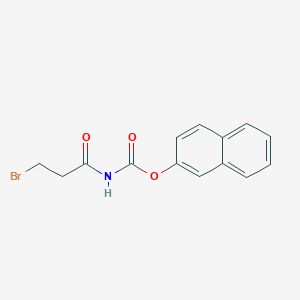
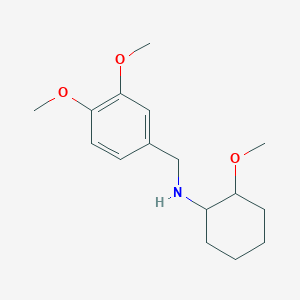
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B5102785.png)
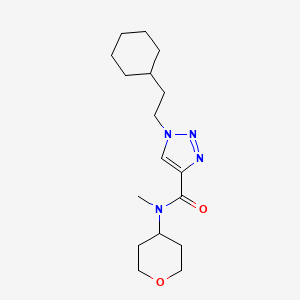
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5102807.png)
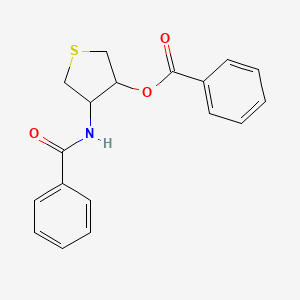
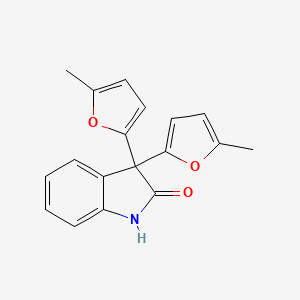
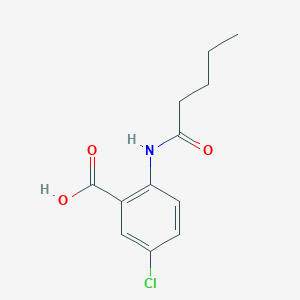
![3-bromo-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5102843.png)
![3-[2-(methylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5102876.png)
